
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenyl group and three bromine atoms attached to the imidazole ring, making it a highly substituted derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of imidazole with benzoyl chloride in an anhydrous solvent like benzene at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely apply.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Benzoyl Chloride: Used in the reaction with imidazole.
Anhydrous Solvents: Such as benzene, used to maintain reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imidazole ring allow it to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone: Unique due to its high degree of bromination and phenyl substitution.
(1H-Imidazol-1-yl)(phenyl)methanone: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Contains two imidazole rings, offering different chemical properties and applications.
Uniqueness
This compound is unique due to its high degree of bromination, which enhances its reactivity and potential for forming complex derivatives. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
6595-52-4 |
|---|---|
Molekularformel |
C10H5Br3N2O |
Molekulargewicht |
408.87 g/mol |
IUPAC-Name |
phenyl-(2,4,5-tribromoimidazol-1-yl)methanone |
InChI |
InChI=1S/C10H5Br3N2O/c11-7-8(12)15(10(13)14-7)9(16)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
FJRPOYMCNGDYKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C(=C(N=C2Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline](/img/structure/B14728922.png)

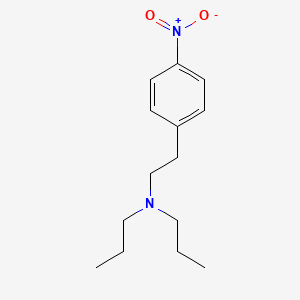

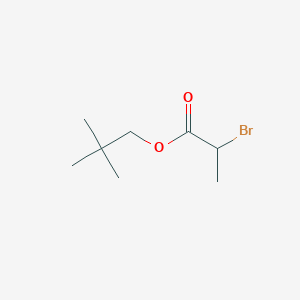
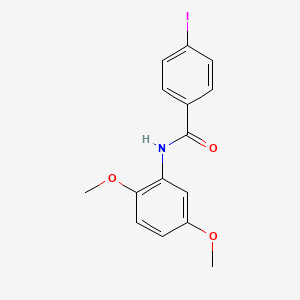
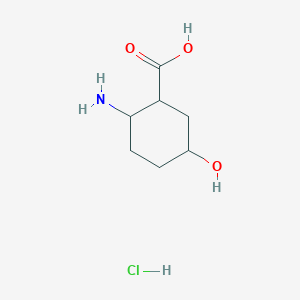
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
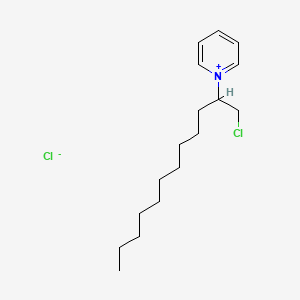
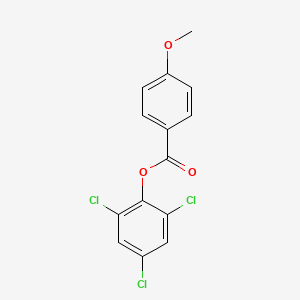
![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
